BenchChemオンラインストアへようこそ!

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 31409-39-9) is a heterocyclic aromatic carboxylic acid featuring a 4,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazole ring N-linked to a benzoic acid moiety. With a molecular formula of C12H12N2O3, a molecular weight of 232.24 g/mol, and a predicted pKa of 4.41±0.10 , the compound presents both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting cyclic urea, positioning it as a versatile intermediate for amide coupling and coordination chemistry.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 31409-39-9
Cat. No. B2744456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
CAS31409-39-9
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=C(N(C(=O)N1)C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C12H12N2O3/c1-7-8(2)14(12(17)13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,17)(H,15,16)
InChIKeyGPXIICLDPSTMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid (CAS 31409-39-9): Structural Basis and Procurement-Relevant Identity


4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 31409-39-9) is a heterocyclic aromatic carboxylic acid featuring a 4,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazole ring N-linked to a benzoic acid moiety. With a molecular formula of C12H12N2O3, a molecular weight of 232.24 g/mol, and a predicted pKa of 4.41±0.10 , the compound presents both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting cyclic urea, positioning it as a versatile intermediate for amide coupling and coordination chemistry. Commercial sourcing is available at standard purity of 97% with batch-specific analytical certificates (NMR, HPLC, GC) , making it a tractable building block for medicinal chemistry and materials research.

Why 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid Cannot Be Swapped with Non-Oxo or Regioisomeric Analogs


The 2-oxo substituent on the imidazole ring is the critical differentiator that prevents simple replacement by 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid (CAS 1251253-26-5) or the 3-yl regioisomer (CAS 1342857-87-7). The cyclic urea carbonyl introduces a strong hydrogen-bond acceptor motif and alters the ring's electronic character and tautomeric preference, directly impacting molecular recognition in biochemical targets, metal coordination geometry, and pharmacokinetic properties such as metabolic stability [1]. Additionally, the para-benzoic acid orientation, as opposed to meta-substituted analogs like 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid, governs molecular shape, dipole moment, and the trajectory of the carboxylate pharmacophore, which is decisive for target binding in drug discovery programs .

Head-to-Head Quantitative Differentiation: 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid vs. Closest Analogs


Comparative Hydrogen-Bond Acceptor Capacity: 2-Oxo vs. Non-Oxo Imidazole Analogs

The 2-oxo group in the target compound introduces a strong hydrogen-bond acceptor (HBA) not present in the non-oxo analog 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid (CAS 1251253-26-5). The carbonyl oxygen has a calculated electrostatic potential minimum (Vs,min) of approximately -36 kcal/mol based on DFT calculations on analogous imidazolin-2-one systems, while the imidazole nitrogen in the non-oxo analog has a Vs,min of approximately -25 kcal/mol [1]. This differential translates into distinct binding poses and affinities in target proteins where a carbonyl HBA is a required pharmacophoric feature.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Ionization State and pKa: Target Compound vs. 3-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic Acid

The predicted pKa of the target compound is 4.41±0.10 , which is approximately 0.5–0.8 log units higher than the predicted pKa of the regioisomeric 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid (estimated pKa ~3.6–3.9 based on meta-substituted benzoic acid SAR) [1]. This difference arises from the electron-donating effect of the para-imidazolinone substituent and has consequences for the ionization state at physiological pH, solubility, permeability, and formulation strategy.

Physicochemical Profiling Drug Likeness pKa

Metabolic Stability: 2-Oxoimidazoline vs. 1H-Imidazole as a CYP450 Liability

The 1H-imidazole ring in the non-oxo analog 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid is a known CYP450 metabolic liability due to heme iron coordination and potential for mechanism-based inhibition [1]. In contrast, the 2-oxo-2,3-dihydro-1H-imidazole ring in the target compound has reduced electron density on the imidazole nitrogen, significantly attenuating CYP binding. A class-level analysis of imidazole vs. imidazolin-2-one CYP inhibition shows that imidazolin-2-ones typically exhibit >10-fold higher IC50 against CYP3A4 compared to their imidazole counterparts [2].

Drug Metabolism CYP450 Metabolic Stability

Synthetic Tractability: Amide Coupling Efficiency via Carboxylic Acid vs. Ester Analogs

The target compound presents a free carboxylic acid, enabling direct amide coupling without a hydrolysis step. In contrast, the methyl ester analog 4-(4,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid methyl ester requires saponification (e.g., LiOH, THF/H2O, 0°C to rt, 2–4 h) prior to use in amide synthesis, adding a synthetic step and reducing overall yield [1]. For high-throughput parallel synthesis, the free acid reduces cycle time by one step and avoids potential epimerization or decomposition during ester hydrolysis.

Organic Synthesis Amide Bond Formation Medicinal Chemistry

Commercial Availability and Batch Reproducibility: Target Compound vs. Non-Oxo Analogs

The target compound (CAS 31409-39-9) is supplied at 97% purity with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data by Bidepharm . In contrast, the non-oxo analog 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid (CAS 1251253-26-5) is less commonly stocked and often available only at 95% purity with limited QC documentation . The 2% purity differential and the availability of comprehensive analytical characterization reduce the risk of introducing unidentified impurities into lead optimization campaigns.

Chemical Procurement Supply Chain Quality Control

Predicted Density and Physical Handling: Target Compound vs. Unsubstituted 2-Oxo Analog

The target compound has a predicted density of 1.302±0.06 g/cm³ . The unsubstituted 2-oxo analog, 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (CAS 1554083-04-3), lacks the 4,5-dimethyl groups, reducing molecular weight and predicted density (estimated ~1.22 g/cm³). The higher density of the 4,5-dimethyl derivative reflects closer crystal packing due to increased van der Waals interactions, which correlates with higher melting point and potentially lower solubility , factors that influence handling and formulation in solid-dosage studies.

Physicochemical Properties Formulation Handling

High-Value Application Scenarios for 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic Acid


Structure-Based Drug Design Targeting CYP11B2 (Aldosterone Synthase) or CYP11B1

The compound's 2-oxoimidazoline core and para-benzoic acid motif align with the pharmacophore described in patent JP5197569B2 for aldosterone synthase inhibitors [1]. The carbonyl HBA and carboxylic acid provide key anchoring points in the heme-containing active site, while the 4,5-dimethyl groups fill a hydrophobic sub-pocket. Procuring the free acid enables direct amide coupling to generate focused libraries targeting CYP11B2/CYP11B1 selectivity.

Cardiovascular Agent Intermediate: Class III Antiarrhythmic Lead Optimization

U.S. Patent 5,189,036 describes imidazolylbenzoyl substituted heterocycles as Class III antiarrhythmic agents [1]. The target compound serves as a key carboxylic acid intermediate for amide bond formation with heterocyclic amines. The 2-oxo group provides a metabolic soft spot that can be exploited for prodrug design, while the para-substitution pattern ensures correct geometry for ion-channel binding.

Fragment-Based Lead Discovery for NPY Y5 Receptor Antagonists (Anti-Obesity)

Patent WO-1999048888-A1 discloses imidazolone phenyl derivatives as NPY Y5 antagonists for obesity treatment [1]. The target compound's imidazolin-2-one core and benzoic acid handle make it an ideal fragment for growing or linking strategies. The carboxylic acid can be converted to amides or esters to probe the NPY Y5 binding pocket, while the 4,5-dimethyl substitution provides a defined lipophilic vector.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The combination of a carboxylic acid group and a cyclic urea carbonyl enables this compound to act as a ditopic linker for metal coordination [1]. The predicted pKa of 4.41 ensures deprotonation under mild basic conditions, facilitating MOF assembly with Zn(II), Cu(II), or Zr(IV) nodes. The 4,5-dimethyl groups introduce steric bulk that can modulate pore size and selectivity in gas adsorption applications.

Quote Request

Request a Quote for 4-(4,5-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.